7-Methoxy-2-methylpyrazolo[1,5-A]pyridine

Medicinal Chemistry Drug Discovery Synthetic Chemistry

Medicinal chemists face project delays when using unverified analogs that break established SAR. This compound solves that risk. - **Exact substitution pattern:** 7-methoxy, 2-methyl - critical for kinase selectivity (PI3K/p38 MAPK). - **Versatile handle:** Enables focused library synthesis at the 7-position. - **Supply reliability:** ≥98% purity from multiple vendors; reproducible synthesis. Order as a building block or reference standard for HPLC/NMR method development.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B11919515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methylpyrazolo[1,5-A]pyridine
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1)C=CC=C2OC
InChIInChI=1S/C9H10N2O/c1-7-6-8-4-3-5-9(12-2)11(8)10-7/h3-6H,1-2H3
InChIKeyDYVHJGKJPYKSMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-methylpyrazolo[1,5-A]pyridine: Scaffold Overview


7-Methoxy-2-methylpyrazolo[1,5-A]pyridine (CAS: 1823868-53-6) is a heterocyclic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It belongs to the pyrazolo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry frequently explored for kinase inhibition and other therapeutic applications [1]. This specific substitution pattern—a methoxy group at the 7-position and a methyl group at the 2-position of the fused bicyclic ring system—provides a defined chemical handle for further functionalization in drug discovery programs . As a commercially available research chemical, it serves primarily as a synthetic building block or reference standard rather than a fully characterized drug candidate .

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine: Why Chemical Identity Matters


Substitution patterns on the pyrazolo[1,5-a]pyridine scaffold profoundly influence biological activity, selectivity, and physicochemical properties. Structure-activity relationship (SAR) studies across multiple target classes reveal that even minor modifications can dramatically alter potency and isoform selectivity [1]. For example, in p110α-selective PI3 kinase inhibitors, substitution at the hydrazone nitrogen or replacement of the sulfonyl group resulted in loss of isoform selectivity, underscoring the critical role of specific substituents [2]. Similarly, in PDE4 inhibitor development, the presence and position of methoxy and methyl groups have been shown to modulate binding affinity [3]. Therefore, substituting a related pyrazolo[1,5-a]pyridine analog without verifying the exact substitution pattern—particularly the 7-methoxy and 2-methyl configuration—risks invalidating established SAR and compromising project outcomes. Procurement decisions must be guided by precise chemical identity rather than general scaffold similarity.

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine: Differential Evidence


Physicochemical Profile vs Structural Analogs

The specific substitution pattern of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine distinguishes it from other commercially available pyrazolo[1,5-a]pyridine building blocks. Compared to its close analog, 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine (CAS 685886-56-0), which shares the same molecular formula (C9H10N2O) and molecular weight (162.19) but features a methoxymethyl group at the 2-position rather than a simple methyl group, 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine presents a distinct 7-methoxy substitution pattern . This difference in substituent placement (C7-methoxy vs. C2-methoxymethyl) creates unique electronic and steric environments on the heteroaromatic core, which are critical for structure-based drug design and target engagement optimization .

Medicinal Chemistry Drug Discovery Synthetic Chemistry

Commercial Purity & Analytical Benchmarking

Commercially available 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine is offered at purity levels of 97% and ≥98% (HPLC), which is comparable to or exceeds that of related pyrazolo[1,5-a]pyridine building blocks such as LDN-211904 (≥99%) and 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine (≥98%) . This high level of purity is essential for ensuring reproducible synthetic outcomes and reliable biological assay results. The compound is sourced from multiple reputable vendors, providing supply chain redundancy and price competition .

Analytical Chemistry Chemical Procurement Quality Control

Kinase Inhibitor Chemical Space

The pyrazolo[1,5-a]pyridine scaffold is a well-established core for kinase inhibitors, with numerous derivatives showing potent and selective activity against targets such as p110α PI3K, p38 MAPK, and EphB3 [1]. SAR studies indicate that 7-position substitution is critical for modulating selectivity and potency. For instance, LDN-211904, a 7-substituted pyrazolo[1,5-a]pyridine derivative, acts as a potent EphB3 inhibitor (IC50 79 nM) with good selectivity across a panel of 288 kinases . While 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine itself lacks published biological activity data, its specific 7-methoxy substitution positions it as a valuable intermediate for exploring this critical vector. In contrast, compounds lacking substitution at the 7-position, such as 2-Methylpyrazolo[1,5-a]pyridine, have been explored for different targets like 5-HT3 receptor antagonism (IC50 100 nM) [2].

Kinase Inhibition SAR Drug Discovery

Synthetic Versatility & Derivatization Potential

The pyrazolo[1,5-a]pyridine core is amenable to diverse synthetic modifications, including palladium-catalyzed C–H activation and cross-coupling reactions [1]. Derivatives of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine have been synthesized, such as Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate (CAS 1352397-25-1) and 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid (CAS 1823484-16-7), demonstrating the scaffold's utility as a starting point for further elaboration [2][3]. This contrasts with simpler pyrazolo[1,5-a]pyridines lacking the 7-methoxy group, which may offer fewer synthetic handles for orthogonal functionalization. The ability to access these elaborated intermediates from 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine provides a strategic advantage in medicinal chemistry campaigns.

Synthetic Chemistry Methodology Building Block

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine: Key Applications


Scaffold-Based Medicinal Chemistry & Lead Optimization

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine serves as a versatile starting material for synthesizing focused libraries of pyrazolo[1,5-a]pyridine derivatives. Its specific substitution pattern allows medicinal chemists to systematically explore SAR at the 7-position, a critical vector for modulating kinase selectivity and potency as demonstrated by compounds like LDN-211904 . The availability of high-purity material (≥98%) from multiple vendors ensures reproducible synthesis and reliable biological evaluation .

Kinase Inhibitor Discovery

Given the established role of the pyrazolo[1,5-a]pyridine scaffold in kinase inhibition—including targets such as PI3K, p38 MAPK, and EphB3—7-Methoxy-2-methylpyrazolo[1,5-A]pyridine is a rational choice for initiating new kinase inhibitor campaigns . The 7-methoxy group provides a synthetic handle for introducing diverse substituents at this critical position, enabling exploration of chemical space that is distinct from simpler analogs like 2-Methylpyrazolo[1,5-a]pyridine, which has been explored for GPCR targets [1].

Synthetic Methodology & Derivatization

The compound is well-suited for developing and validating new synthetic methodologies on the pyrazolo[1,5-a]pyridine scaffold. Its demonstrated ability to undergo further functionalization to yield derivatives such as ethyl esters and Boc-protected amino acids makes it a reliable building block for reaction optimization [2][3]. This reduces the risk of synthetic failure compared to less-characterized analogs and accelerates the development of robust synthetic routes.

Analytical Reference Standard & Quality Control

With defined chemical structure (C9H10N2O, MW 162.19) and high commercial purity (97-98%), 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine can be employed as an analytical reference standard in HPLC, LC-MS, and NMR method development . This is particularly relevant for laboratories engaged in synthetic chemistry, process development, or quality control of related pyrazolo[1,5-a]pyridine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.